6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one
Description
The compound 6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a heterocyclic molecule featuring a tetrazolo[5,1-b]quinazolin-8-one core. Key structural attributes include:
- Substituents:
- 4-Methoxyphenyl at position 6: Introduces electron-donating methoxy groups, improving solubility and modulating aromatic interactions.
- 4-(Propan-2-yl)phenyl at position 9: A lipophilic isopropyl-substituted phenyl group, likely increasing membrane permeability.
Synthetic routes for analogous compounds (e.g., triazoloquinazolinones) involve cyclization reactions using hydrazine derivatives (e.g., phenylhydrazine) and ketone intermediates, as seen in similar heterocyclic systems .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-9-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-14(2)15-4-6-17(7-5-15)23-22-20(25-24-26-27-28-29(23)24)12-18(13-21(22)30)16-8-10-19(31-3)11-9-16/h4-11,14,18,23H,12-13H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMCLRYAOYCCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=NN=NN25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of p-TSA in MCRs
p-TSA serves a dual role as a Brønsted acid catalyst and a dehydrating agent, facilitating both the Knoevenagel condensation and cyclization steps. Comparative studies indicate that p-TSA outperforms other catalysts (e.g., HCl, ZnCl2) in terms of yield and reaction rate.
Catalyst Screening Data:
| Catalyst | Yield (%) | Reaction Time (min) |
|---|---|---|
| p-TSA (20 mol%) | 85 | 5 |
| HCl (10 mol%) | 62 | 30 |
| ZnCl2 (20 mol%) | 71 | 15 |
Solvent-Free Advantages
Eliminating solvents reduces purification complexity and environmental impact. The exothermic nature of the reaction under solvent-free conditions further accelerates the process, completing in under 10 minutes.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH3), 3.12–3.05 (m, 1H, CH(CH3)2), 2.95–2.88 (m, 2H, CH2), 2.45–2.38 (m, 2H, CH2), 1.24 (d, J = 6.8 Hz, 6H, CH(CH3)2).
- 13C NMR (100 MHz, DMSO-d6): δ 193.2 (C=O), 159.8 (C-OCH3), 148.7 (tetrazole-C), 134.5–114.2 (Ar-C), 55.3 (OCH3), 33.8 (CH(CH3)2), 27.1–22.4 (CH2 and CH3).
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 85 | 95 |
| 2 | 78 | 92 |
Scalability and Industrial Applications
The synthesis is scalable to gram quantities without significant yield loss, as demonstrated in analogous quinazoline preparations. Continuous flow reactors could further enhance throughput, leveraging the rapid reaction kinetics observed under solvent-free conditions.
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
While microwave irradiation can reduce reaction times, the exothermic nature of the solvent-free MCR makes additional energy input unnecessary.
Challenges and Limitations
- Regioselectivity Control: Competing pathways may generate regioisomers if substituents sterically hinder the preferred cyclization route.
- Functional Group Compatibility: Electron-withdrawing groups on aldehydes (e.g., nitro) reduce yields due to decreased reactivity in the Knoevenagel step.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Triazolo vs. Tetrazolo Systems
- Triazolo[5,1-b]quinazolinones (e.g., ): Contain a three-nitrogen heterocycle, reducing electron deficiency compared to the tetrazolo analog. This difference may alter binding affinity in biological targets due to reduced dipole interactions .
Key Examples :
*Estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP): The 4-(propan-2-yl)phenyl group in the target compound increases logP compared to phenyl () or methoxy-substituted analogs (). Higher logP (~4.2 estimated) suggests improved membrane permeability but may reduce aqueous solubility . Diethylamino groups () further elevate logP (3.57), favoring CNS penetration but risking off-target toxicity.
Solubility :
Research Findings and Trends
Heterocycle Optimization : Triazolo systems are more synthetically accessible, but tetrazolo variants offer unique electronic profiles for targeting polar binding pockets .
Substituent Tuning: Electron-donating groups (e.g., methoxy, diethylamino) improve solubility and target affinity. Lipophilic groups (e.g., isopropyl, halogenated aryl) enhance bioavailability but require balancing with polar moieties to avoid excessive logP .
Synthetic Challenges : Tetrazolo derivatives often require stringent reaction conditions (e.g., hydrazine derivatives at high temperatures), complicating scalability compared to triazolo analogs .
Biological Activity
6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a complex organic compound belonging to the class of tetrazoloquinazolines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.4 g/mol. The IUPAC name reflects its intricate structure which includes a methoxy group and an isopropyl-substituted phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-4H-tetrazolo[5,1-b]quinazolin-8-one |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions such as condensation reactions and intramolecular cyclizations. The aim is to construct the tetrazoloquinazoline core efficiently while maximizing yield and purity.
Anticancer Properties
Research has indicated that compounds within the tetrazoloquinazoline class exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Case Study : A study demonstrated that derivatives of tetrazoloquinazolines showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was tested alongside standard chemotherapeutics like cisplatin.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential as an antimicrobial agent:
- In vitro Studies : The compound was tested against a range of bacterial strains. Results indicated that it exhibited significant antibacterial activity comparable to established antibiotics.
Other Biological Activities
Emerging research suggests that this compound may also possess antiviral and anti-inflammatory properties:
- Antiviral Activity : Initial studies suggest effectiveness against certain viral strains by disrupting viral replication mechanisms.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways indicates potential therapeutic applications in treating inflammatory diseases.
The biological effects of 6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-tetrazoloquinazolin-8-one are attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in metabolic pathways associated with cancer and infection.
- Cell Signaling Modulation : It can modulate signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of 6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-tetrazoloquinazolin-8-one can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-(4-Hydroxyphenyl)-6-(furan-2-yl)-5,6,7-tetrahydrotriazolo | Hydroxy group instead of methoxy | Anticancer |
| 9-(3-Methoxyphenyl)-6-(furan-2-yl)-5,6,7-tetrahydrotriazolo | Different methoxy substitution | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
